BenchChemオンラインストアへようこそ!

Fargesin

Anti-allergic ORAI1 channel Mast cell degranulation

Fargesin (CAS 31008-19-2) is a bioactive tetrahydrofurofuranoid lignan (TFL) isolated primarily from Magnoliae Flos (the dried flower buds of Magnolia species including M. fargesii, M.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 31008-19-2
Cat. No. B607417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFargesin
CAS31008-19-2
SynonymsFargesin
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
InChIInChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1
InChIKeyAWOGQCSIVCQXBT-LATRNWQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fargesin (CAS 31008-19-2): A Structurally Distinctive Tetrahydrofurofuranoid Lignan with Multi-Target Pharmacological Differentiation


Fargesin (CAS 31008-19-2) is a bioactive tetrahydrofurofuranoid lignan (TFL) isolated primarily from Magnoliae Flos (the dried flower buds of Magnolia species including M. fargesii, M. denudata, and M. officinalis) [1]. Belonging to a class of seven structurally strikingly similar constituents—magnolin, fargesin, aschantin, lirirresinol B dimethyl ether, epimognolin (epimagnolin A), eudesmin, and kobusin—fargesin is distinguished by the presence of a methylenedioxyphenyl moiety that critically alters its pharmacological reactivity and enzyme inhibition profile relative to its close structural analogs [1]. With a molecular weight of 370.40 Da and ≥98% purity available from multiple commercial vendors for research use, fargesin has documented activities spanning ORAI1 channel antagonism, β1-adrenergic receptor blockade, NF-κB pathway suppression, and metabolic enzyme modulation [1].

Why Fargesin Cannot Be Interchanged with Magnolin, Eudesmin, or Kobusin Despite Near-Identical Tetrahydrofurofuranoid Cores


The seven major TFL constituents of Magnoliae Flos share a common tetrahydrofurofuranoid scaffold that renders them strikingly similar by standard structural metrics [1]. However, subtle substitution differences—particularly fargesin's methylenedioxyphenyl moiety, absent in eudesmin, magnolin, and epimagnolin A—produce profound functional divergence that precludes generic substitution [1][2]. Fargesin alone exhibits mechanism-based inactivation of multiple cytochrome P450 isoforms, while eudesmin, magnolin, and epimagnolin A are inert toward all eight major CYP enzymes tested at 100 µM [2]. Conversely, in ORAI1 channel-mediated anti-allergic assays, fargesin produces 65.58% inhibition of store-operated calcium entry versus only 24.69% for eudesmin and 29.73% for magnolin at equimolar concentration [3]. These quantitative gaps—spanning >2.6-fold differences in target engagement and binary drug interaction liability—render compound selection non-trivial and functionally consequential.

Fargesin (31008-19-2) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparative Data for Procurement Decisions


ORAI1 Store-Operated Calcium Channel Inhibition: Fargesin Demonstrates 2.7-Fold Greater Potency than Magnolin and 2.2-Fold Greater Potency than Eudesmin at Equimolar Concentration

In a direct head-to-head whole-cell patch clamp study on HEK293T cells co-expressing hORAI1 and hSTIM1, fargesin at 100 µM inhibited store-operated calcium entry (ISOCE) via ORAI1 by 65.58% ± 8.384%, compared with only 29.73% ± 4.879% for magnolin and 24.69% ± 3.986% for eudesmin under identical conditions [1]. Fargesin exhibited dose-dependent ORAI1 inhibition with an IC50 of 12.46 ± 1.300 µM [1]. In functional mast cell degranulation assays, fargesin at 100 µM inhibited β-hexosaminidase release by 20.11% ± 5.366%, whereas eudesmin at 100 µM produced no inhibition (129.3% ± 31.49% of control) [1]. All three compounds (fargesin, magnolin, eudesmin) showed comparable T-cell proliferation inhibition (87.74% ± 1.835%, 89.71% ± 0.679%, and 91.11% ± 0.667%, respectively) and no significant cytotoxicity at 1–100 µM in Jurkat T cells [1].

Anti-allergic ORAI1 channel Mast cell degranulation T-cell proliferation

Cytochrome P450 Inhibition Liability: Fargesin Is the Only TFL Exhibiting Mechanism-Based Inactivation of CYP2C8, CYP2C19, and CYP3A4, While Eudesmin, Magnolin, and Epimagnolin A Are Inert Across All Eight Major CYP Isoforms

In a comprehensive evaluation of five TFLs—dimethyllirioresinol, epimagnolin A, eudesmin, fargesin, and magnolin—against eight major human CYP isoforms in pooled human liver microsomes, fargesin uniquely exhibited both reversible and time-dependent (mechanism-based) inhibition [1]. Fargesin showed reversible inhibition of CYP2C8 (IC50 = 34.9 µM), CYP2C9 (IC50 = 30.8 µM), and CYP2C19 (IC50 = 30.2 µM), with competitive inhibition of CYP2C9 (Ki = 16.3 µM) [1]. Critically, fargesin demonstrated mechanism-based inactivation of CYP2C19 (Ki = 3.7 µM; kinact = 0.102 min⁻¹), CYP2C8 (Ki = 10.7 µM; kinact = 0.082 min⁻¹), and CYP3A4 (Ki = 23.0 µM; kinact = 0.050 min⁻¹), with the highest inactivation efficiency (kinact/Ki ratio) against CYP2C19 [1]. In stark contrast, epimagnolin A, eudesmin, and magnolin showed no reversible or time-dependent inhibition of any of the eight major CYP activities at 100 µM [1]. Fargesin's CYP inhibitory capacity is attributed to its methylenedioxyphenyl moiety, a structural feature absent in eudesmin, magnolin, and epimagnolin A [1]. Additionally, in a separate UGT inhibition study, fargesin noncompetitively inhibited UGT1A1 with Ki = 25.3 µM and competitively inhibited UGT1A3 with Ki = 24.3 µM, while epimagnolin A was the most potent UGT1A1 inhibitor (Ki = 3.6 µM) and yangambin was the weakest UGT1A3 inhibitor (Ki = 66.8 µM) [2].

Drug-drug interaction CYP450 inhibition Metabolic stability Hepatotoxicity risk

LPS-Induced Nitric Oxide Production in BV-2 Microglia: Fargesin Is 2.1-Fold More Potent than Kobusin and 1.4-Fold More Potent than Aschantin

In a bioassay-guided fractionation study using LPS-activated BV-2 microglial cells, three isolated furfuran lignans—kobusin, aschantin, and fargesin—were directly compared for their ability to suppress NO production [1]. The IC50 values were 21.8 ± 3.7 µg/mL for kobusin, 14.8 ± 2.5 µg/mL for aschantin, and 10.4 ± 2.8 µg/mL for fargesin, establishing a clear rank order of potency with fargesin as the most active [1]. All three compounds suppressed LPS-induced NF-κB activation, reduced iNOS protein and mRNA expression, and demonstrated peroxynitrite scavenging activity [1]. Fargesin's potency advantage of approximately 1.4-fold over aschantin and 2.1-fold over kobusin was reproducible across replicate experiments [1].

Neuroinflammation iNOS inhibition Microglia NF-κB

Melanin Biosynthesis Inhibition in B-16 Melanoma Cells: Fargesin Was the Most Potent Compound Among Six Isolated from Magnolia denudata Flowers

In a bioassay-guided fractionation study of the MeOH extract of Magnolia denudata flowers, six compounds were isolated and identified as fargesin (1), kobusin (2), aschantin (3), magnolin (4), rel-[7s,8s,8's]-3,4,3',4'-tetramethoxy-9,7'-dihydroxy-8.8',7.O.9'-lignan (5), and oplodiol (6) [1]. Among these, fargesin exhibited the most potent inhibitory effect on melanin polymer biosynthesis in cultured B-16 mouse melanoma cells with an IC50 of 45.7 µM [1]. While individual IC50 values for the five comparator compounds were not reported, fargesin was explicitly identified as the most potent melanin synthesis inhibitor within this structurally diverse set [1]. This finding is corroborated by a more recent study demonstrating that fargesin inhibits melanin synthesis in murine malignant and immortalized melanocytes via regulation of PKA/CREB and p38/MAPK signaling pathways [2].

Melanogenesis Skin pigmentation Tyrosinase Cosmeceutical

β1-Adrenergic Receptor Antagonism and Cardioprotection: A Pharmacological Profile Unique to Fargesin Among Tetrahydrofurofuranoid Lignans

Among the seven major TFL constituents of Magnoliae Flos, fargesin is specifically noted in the most recent comprehensive pharmacological review as exerting cardioprotective effects through β1-adrenergic receptor (β1-AR) antagonism via the cAMP/PKA pathway and counteracting atherosclerosis through TLR4/NF-κB downregulation—a mechanistic profile not attributed to magnolin, eudesmin, aschantin, kobusin, epimognolin, or lirirresinol B dimethyl ether [1]. In the primary investigative study, fargesin displayed chromatographic retention behavior similar to metoprolol (a known β1-AR antagonist) in β1AR/cell membrane chromatography models [2]. In β1AR/CHO-S cells, fargesin decreased isoproterenol-induced cAMP and PKA levels [2]. In a rat left anterior descending coronary artery occlusion model of myocardial ischemia/reperfusion (MI/R), fargesin attenuated serum creatine kinase and lactate dehydrogenase, reduced infarct size (Evans Blue/TTC staining), increased endogenous antioxidative enzyme activities (SOD, CAT, GSH-Px), suppressed malondialdehyde and intracellular ROS, and inhibited myocardial apoptosis via caspase-3 suppression [2]. These effects were compared against the I/R vehicle control group; direct comparator data with other TFLs in the same cardioprotection model remain unavailable [1][2].

Cardioprotection β1-adrenergic receptor cAMP/PKA pathway Ischemia-reperfusion injury

Recommended Research and Industrial Application Scenarios for Fargesin (31008-19-2) Based on Comparative Evidence


ORAI1/Store-Operated Calcium Entry Research and Anti-Allergic Drug Discovery

Fargesin is the preferred TFL probe for ORAI1 channel pharmacology studies. At 100 µM, it achieves 65.58% inhibition of ISOCE—2.7-fold greater than eudesmin and 2.2-fold greater than magnolin—making it suitable for screening campaigns where robust signal-to-noise ratio is essential [1]. Its IC50 of 12.46 µM for ORAI1 inhibition enables dose-response studies at physiologically relevant concentrations. Procurement specifications should prioritize purity ≥98% (HPLC) and confirm compound identity via the methylenedioxyphenyl signature, as substitution with eudesmin or magnolin will yield substantially attenuated ORAI1 engagement [1].

Preclinical Drug-Drug Interaction Risk Assessment and CYP-Mediated Metabolism Studies

Fargesin is the only TFL requiring mandatory CYP-mediated drug-drug interaction (DDI) evaluation among the five tested analogs. It acts as a mechanism-based inactivator of CYP2C19 (Ki = 3.7 µM; kinact = 0.102 min⁻¹), CYP2C8 (Ki = 10.7 µM; kinact = 0.082 min⁻¹), and CYP3A4 (Ki = 23.0 µM; kinact = 0.050 min⁻¹), and also inhibits UGT1A1 (Ki = 25.3 µM) and UGT1A3 (Ki = 24.3 µM) [1][2]. Researchers designing in vivo polypharmacy studies or investigating fargesin as a lead compound must incorporate CYP phenotyping and time-dependent inhibition assays into their workflow. Conversely, if CYP interaction liability is a disqualifying criterion, eudesmin, magnolin, or epimagnolin A should be selected as cleaner alternatives [1].

Neuroinflammation and Microglial Activation Research

For studies targeting microglia-driven neuroinflammation, fargesin provides the most potent NO/iNOS suppression among the three bioactive furfuran lignans from Magnolia fargesii, with an IC50 of 10.4 µg/mL—1.4-fold lower than aschantin and 2.1-fold lower than kobusin [1]. This potency advantage translates to lower working concentrations and potentially reduced off-target effects. Researchers should verify compound identity by NMR or HPLC-MS when sourcing, as misidentification with the less potent analog kobusin would require approximately double the test concentration to achieve equivalent NO suppression [1].

Cardiovascular Pharmacology: β1-Adrenoceptor Antagonism and Ischemia-Reperfusion Protection

Fargesin is the sole TFL with experimentally validated β1-AR antagonist activity, confirmed by cell membrane chromatography retention matching metoprolol, suppression of ISO-induced cAMP/PKA signaling in β1AR/CHO-S cells, and in vivo reduction of myocardial infarct size in a rat I/R model [1][2]. This unique class-level differentiation makes fargesin the exclusive TFL candidate for cardiovascular research programs. Procurement should include verification of stereochemistry, as the (+)-fargesin enantiomer is the natural isolate from Magnolia species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fargesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.